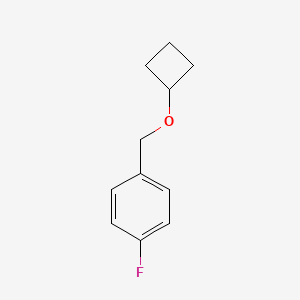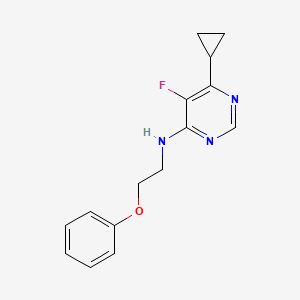![molecular formula C17H31N3O4S2 B12238588 1-methanesulfonyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B12238588.png)
1-methanesulfonyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methanesulfonyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring, a thiomorpholine moiety, and a methanesulfonyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}piperidine-4-carboxamide typically involves multiple steps:
Formation of Piperidine Derivative: The piperidine ring is functionalized with a methanesulfonyl group through sulfonylation reactions.
Thiomorpholine Introduction: The thiomorpholine moiety is introduced via nucleophilic substitution reactions.
Oxane Ring Formation: The oxane ring is formed through cyclization reactions involving appropriate precursors.
Final Coupling: The final coupling step involves the reaction of the functionalized piperidine with the thiomorpholine-oxane intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the methanesulfonyl group or other functional groups.
Substitution: Nucleophilic substitution reactions can modify the piperidine or thiomorpholine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine moiety can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
1-methanesulfonyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential therapeutic effects.
Biological Studies: It can serve as a probe to study biological pathways and interactions.
Industrial Chemistry: The compound’s unique structure makes it suitable for use in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. The thiomorpholine moiety may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfonyl)piperidin-4-yl)methanol: This compound shares the methanesulfonyl and piperidine moieties but lacks the thiomorpholine and oxane rings.
4-Methyl-N-(2-methyl-1-oxo-thiomorpholin-4-yl)-benzenesulfonamide: Similar in having a thiomorpholine moiety but differs in the overall structure.
Uniqueness
1-methanesulfonyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}piperidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the thiomorpholine and oxane rings, along with the methanesulfonyl group, makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C17H31N3O4S2 |
|---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
1-methylsulfonyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H31N3O4S2/c1-26(22,23)20-6-2-15(3-7-20)16(21)18-14-17(4-10-24-11-5-17)19-8-12-25-13-9-19/h15H,2-14H2,1H3,(H,18,21) |
InChI Key |
HSTCASYUWZQKRW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyclopropyl-6-[5-(4-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12238510.png)
amino}pyridine-3-carbonitrile](/img/structure/B12238515.png)

![1-(3-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B12238526.png)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12238532.png)
![2-Cyclopropyl-4,5-dimethyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12238541.png)

![4-chloro-N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B12238570.png)
![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12238577.png)
![1-(2,3-Dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B12238586.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12238590.png)

![N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12238601.png)
![2-Cyclopropyl-4-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12238605.png)
